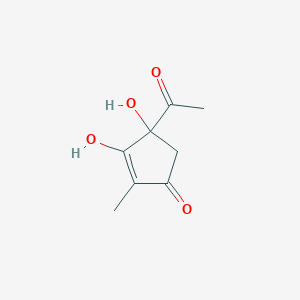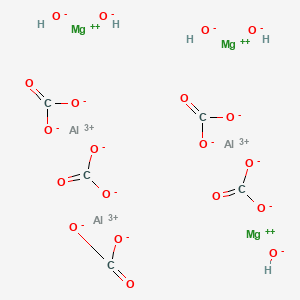
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium: is a coordination compound of palladium. It is known for its application as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound features a palladium center coordinated to two chloride ligands, one acetonitrile ligand, and one triphenylphosphine ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(triphenylphosphine)palladium typically involves the reaction of palladium(II) chloride with triphenylphosphine and acetonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows: [ \text{PdCl}_2 + \text{PPh}_3 + \text{CH}_3\text{CN} \rightarrow \text{trans-PdCl}_2(\text{PPh}_3)(\text{CH}_3\text{CN}) ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a catalyst in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields.
Industry: In the industrial sector, trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its catalytic properties.
Mecanismo De Acción
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle. These steps allow the coupling of organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with similar catalytic properties.
trans-Dichlorobis(triphenylphosphine)palladium(II): Used in similar catalytic applications.
Uniqueness: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is unique due to the presence of the acetonitrile ligand, which can influence the reactivity and selectivity of the compound in catalytic processes.
Propiedades
Fórmula molecular |
C20H18Cl2NPPd |
|---|---|
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
acetonitrile;dichloropalladium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1-15H;1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
OAWCTOBFVCLFRR-UHFFFAOYSA-L |
SMILES canónico |
CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



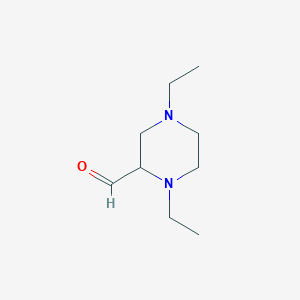
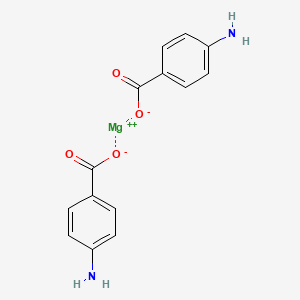
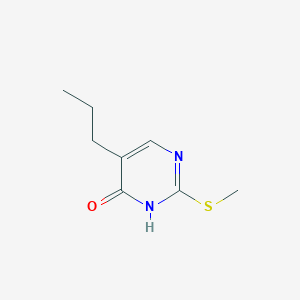
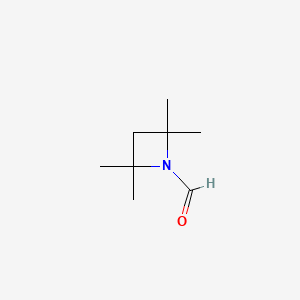
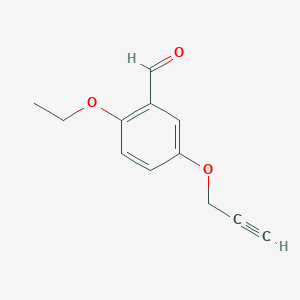

![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)

